2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
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Overview
Description
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an ethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The thiadiazole ring is formed through cyclization reactions involving appropriate precursors such as thiosemicarbazides and ethylating agents. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-((4-Chlorophenyl)sulfonyl)piperidine: Similar structure but lacks the thiadiazole ring.
5-Ethyl-1,3,4-thiadiazole: Contains the thiadiazole ring but lacks the piperidine and sulfonyl groups.
4-Chlorophenylsulfonyl derivatives: Various compounds with the 4-chlorophenylsulfonyl group attached to different scaffolds.
Uniqueness
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is unique due to the combination of the piperidine ring, sulfonyl group, and thiadiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c1-2-14-17-18-15(22-14)11-7-9-19(10-8-11)23(20,21)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCBMSDRZMGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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